molecular formula C11H12F2O3 B7902518 Ethyl 3-(2,6-difluoro-phenoxy)propanoate

Ethyl 3-(2,6-difluoro-phenoxy)propanoate

Cat. No.: B7902518
M. Wt: 230.21 g/mol
InChI Key: RYCMQJURIMNUIT-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-difluoro-phenoxy)propanoate is an organic compound with the molecular formula C11H12F2O3. It is a derivative of phenoxypropanoate, characterized by the presence of two fluorine atoms on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,6-difluoro-phenoxy)propanoate typically involves the reaction of 2,6-difluorophenol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-difluoro-phenoxy)propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 3-(2,6-difluoro-phenoxy)propanoic acid and ethanol.

    Oxidation: Various oxidized phenolic derivatives.

Scientific Research Applications

Ethyl 3-(2,6-difluoro-phenoxy)propanoate is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-difluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(2,6-difluoro-phenoxy)propanoate can be compared with other phenoxypropanoate derivatives, such as:

  • Ethyl 3-(4-chloro-phenoxy)propanoate
  • Ethyl 3-(2,4-dichloro-phenoxy)propanoate
  • Ethyl 3-(2,6-dichloro-phenoxy)propanoate

Uniqueness

The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its chlorinated counterparts

Biological Activity

Ethyl 3-(2,6-difluoro-phenoxy)propanoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound features a propanoate backbone with a phenoxy group substituted by two fluorine atoms at the 2 and 6 positions. This structural configuration is significant as it influences the compound's lipophilicity and biological interactions.

  • Molecular Formula : C11H12F2O3
  • Molecular Weight : Approximately 232.21 g/mol
  • LogP Value : Indicates moderate lipophilicity, enhancing membrane permeability.

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • PPAR Modulation : Similar compounds have been studied for their ability to modulate peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation .
  • Antimicrobial Activity : Research indicates that structurally similar compounds exhibit antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The presence of fluorine atoms may enhance the compound's anti-inflammatory properties by influencing its binding affinity to relevant receptors .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Type Description References
PPAR ModulationInfluences metabolic pathways and inflammation
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryPotential to reduce inflammation via receptor interaction
LipophilicityEnhanced absorption due to structural features

Study on PPAR Activation

A study investigating the effects of various phenoxypropanoates on PPAR activation revealed that this compound significantly enhanced PPARγ activity in vitro. This suggests potential therapeutic applications in metabolic disorders where PPARs play a pivotal role .

Antimicrobial Research

Another research effort focused on the antimicrobial properties of difluorophenoxy compounds. This compound was found to exhibit notable activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

In Vivo Studies

In vivo studies have shown promising results regarding the anti-inflammatory effects of this compound in animal models. The compound demonstrated a reduction in inflammatory markers, suggesting its utility in treating inflammatory diseases .

Properties

IUPAC Name

ethyl 3-(2,6-difluorophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-15-10(14)6-7-16-11-8(12)4-3-5-9(11)13/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCMQJURIMNUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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